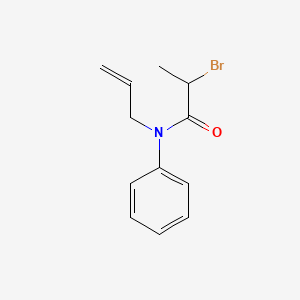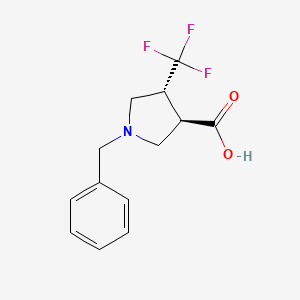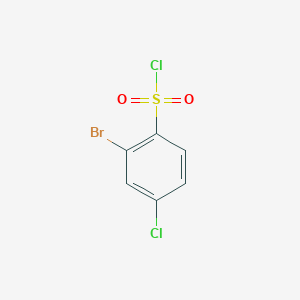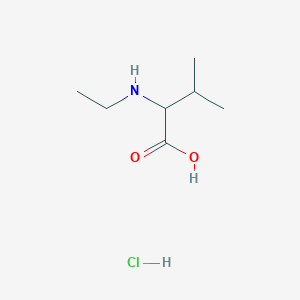![molecular formula C11H9BrN2 B1532401 5'-Bromo-4-methyl-[2,2']bipyridinyl CAS No. 1187164-02-8](/img/structure/B1532401.png)
5'-Bromo-4-methyl-[2,2']bipyridinyl
Overview
Description
5’-Bromo-4-methyl-[2,2’]bipyridinyl is a chemical compound with the molecular formula C11H9BrN2 . It is used for various research and development purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular structure of 5’-Bromo-4-methyl-[2,2’]bipyridinyl is characterized by the presence of a bromine atom and a methyl group attached to a bipyridinyl backbone .Scientific Research Applications
5-Br-4-Me-Bipy has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of DNA and RNA, as well as for the study of protein-ligand interactions. It has also been used in the study of the structure and dynamics of biological membranes. In addition, it has been used as an imaging agent for in vivo applications, such as magnetic resonance imaging (MRI).
Mechanism of Action
The mechanism of action of 5-Br-4-Me-Bipy is not fully understood. However, it is believed that the compound interacts with DNA or RNA molecules, as well as with proteins, through hydrogen bonding and van der Waals forces. In addition, the compound is believed to interact with biological membranes through hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-4-Me-Bipy are not fully understood. However, it has been suggested that the compound may have an effect on the structure and dynamics of biological membranes. In addition, it has been suggested that the compound may have an effect on the expression of certain genes.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Br-4-Me-Bipy in lab experiments include its low toxicity, low cost, and high sensitivity. The compound is also highly soluble in water, which makes it easy to handle and use in experiments. The main limitation of 5-Br-4-Me-Bipy is that it is not very stable in solution, which can lead to inaccurate results in some experiments.
Future Directions
The potential future directions for 5-Br-4-Me-Bipy include further research into its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could be conducted on its use as an imaging agent for in vivo applications, such as MRI. Further research could also be conducted on its use as a fluorescent probe for the detection of DNA and RNA, as well as for the study of protein-ligand interactions. Finally, further research could be conducted on the development of new and improved synthesis methods for 5-Br-4-Me-Bipy.
Safety and Hazards
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-5-13-11(6-8)10-3-2-9(12)7-14-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUUSJLVYHNFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300874 | |
| Record name | 5′-Bromo-4-methyl-2,2′-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-02-8 | |
| Record name | 5′-Bromo-4-methyl-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-Bromo-4-methyl-2,2′-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine](/img/structure/B1532318.png)


![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid](/img/structure/B1532324.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1532329.png)

![[(6-fluoro-1H-indazol-3-yl)methyl]amine](/img/structure/B1532331.png)





![1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1532341.png)
